molecular formula C8H8INO2 B2815067 Methyl 5-iodo-3-methylpyridine-2-carboxylate CAS No. 1360968-36-0

Methyl 5-iodo-3-methylpyridine-2-carboxylate

Cat. No.: B2815067
CAS No.: 1360968-36-0
M. Wt: 277.061
InChI Key: MEAUPCKBWKHWJE-UHFFFAOYSA-N
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Description

Methyl 5-iodo-3-methylpyridine-2-carboxylate is an organic compound with the molecular formula C8H8INO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-3-methylpyridine-2-carboxylate typically involves the iodination of a pyridine derivative. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with iodine and a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow processes and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-3-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-iodo-3-methylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-3-methylpyridine-2-carboxylate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atom can participate in specific reactions that other halogens may not, making this compound particularly valuable in certain synthetic pathways .

Biological Activity

Methyl 5-iodo-3-methylpyridine-2-carboxylate is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula: C8H8INO2
  • Molecular Weight: Approximately 263.03 g/mol

The presence of iodine in its structure may enhance its reactivity and affinity for biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Below is a summary of the key findings regarding its biological activity:

  • Anti-inflammatory Activity :
    • Compounds with similar pyridine structures have shown significant inhibition of pro-inflammatory mediators. For instance, studies on related compounds demonstrated inhibition of prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The structural modifications in pyridine derivatives often correlate with enhanced cytotoxicity against various cancer cell lines .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar pathways.
  • Cell Cycle Arrest : Some studies indicate that halogenated pyridines can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of PGE2 production
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of cyclooxygenase enzymes

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of structurally related compounds, it was found that specific derivatives significantly reduced TNFα levels in LPS-stimulated human whole blood assays. This compound was hypothesized to exhibit similar effects due to its structural similarities .

Future Directions

Further research is warranted to elucidate the specific biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity and reduced toxicity.

Properties

IUPAC Name

methyl 5-iodo-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAUPCKBWKHWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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